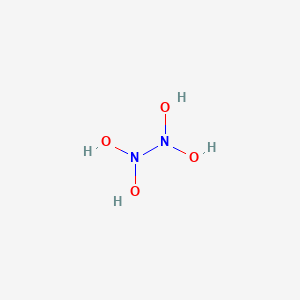
Hydrazine-1,1,2,2-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine-1,1,2,2-tetrol is a chemical compound with the molecular formula
C2H6N2O4
. It is characterized by the presence of two hydrazine groups and four hydroxyl groups, making it a highly reactive and versatile compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
N2H4⋅H2O+4CH2O→C2H6N2O4+2H2O
This reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine-1,1,2,2-tetrol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce simpler hydrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Hydrazine-1,1,2,2-tetrol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism by which hydrazine-1,1,2,2-tetrol exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl groups can form hydrogen bonds, influencing its interactions with other molecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Hydrazine-1,1,2,2-tetrol can be compared with other similar compounds, such as:
- A simpler compound with the formula
Hydrazine: N2H4
, used as a rocket propellant and in various industrial applications. With the formulaHydroxylamine: NH2OH
, it is used in organic synthesis and as a reducing agent.Tetrols: Compounds with four hydroxyl groups, such as erythritol, which is used as a sweetener.
This compound is unique due to its combination of hydrazine and tetrol functionalities, giving it distinct reactivity and applications compared to these other compounds.
Propriétés
Numéro CAS |
114045-05-5 |
|---|---|
Formule moléculaire |
H4N2O4 |
Poids moléculaire |
96.04 g/mol |
Nom IUPAC |
1,1,2,2-tetrahydroxyhydrazine |
InChI |
InChI=1S/H4N2O4/c3-1(4)2(5)6/h3-6H |
Clé InChI |
HAEJYKGCOSKNFL-UHFFFAOYSA-N |
SMILES canonique |
N(N(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
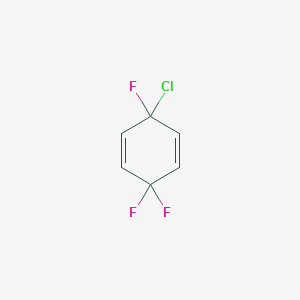
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
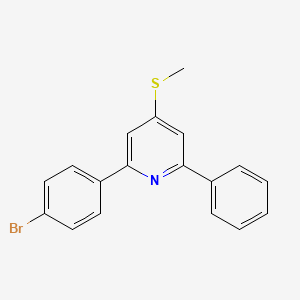
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
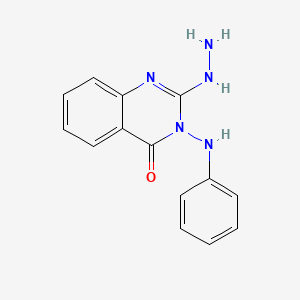
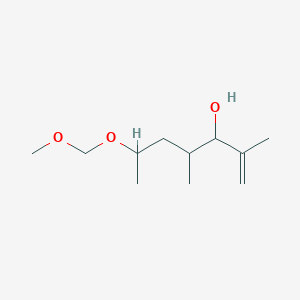
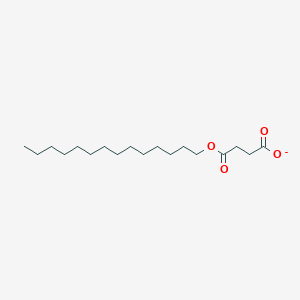
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
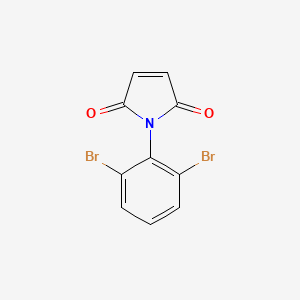

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

